Enhanced Carboxylic Acid Acidity Compared to Unsubstituted 1-Naphthoic Acid
The introduction of the electron-withdrawing acetyl group at the 4-position significantly increases the acidity of the carboxylic acid. The predicted pKa of 4-acetyl-1-naphthoic acid is 2.85 ± 0.10 . In comparison, the experimentally determined pKa of unsubstituted 1-naphthoic acid is 3.70 [1]. This difference in acidity directly impacts the compound's solubility in aqueous buffers, its behavior during extraction workups, and its reactivity in base-catalyzed reactions like esterification and amidation.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.85 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-Naphthoic acid, 3.70 (experimental) |
| Quantified Difference | ΔpKa ≈ 0.85 (more acidic) |
| Conditions | Aqueous solution; target compound value predicted, comparator value experimentally determined |
Why This Matters
The increased acidity (lower pKa) offers a more favorable deprotonation equilibrium for coupling reactions, potentially improving yields and reaction rates in syntheses involving nucleophilic attack at the carbonyl carbon.
- [1] Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill, Inc. (Value for 1-Naphthoic acid, pKa = 3.70). View Source
